8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[45]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic core, followed by functionalization steps to introduce the 3-methylbenzoyl and phenyl groups.
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable diamine and a cyclic ketone under acidic or basic conditions.
Introduction of the 3-Methylbenzoyl Group: This step often involves Friedel-Crafts acylation, where the spirocyclic intermediate reacts with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the spirocyclic intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a bioactive compound, including its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one: Similar structure but lacks the methyl group on the benzoyl ring.
3-Phenyl-1,8-diazaspiro[4.5]decan-2-one: Lacks both the benzoyl and methyl groups, providing a simpler scaffold.
8-(3-Methylbenzoyl)-1,8-diazaspiro[4.5]decan-2-one: Similar but lacks the phenyl group.
Uniqueness
8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one is unique due to the presence of both the 3-methylbenzoyl and phenyl groups, which can confer distinct chemical and biological properties. The combination of these groups with the spirocyclic core can enhance its potential as a versatile scaffold in drug design and other applications.
This detailed overview provides a comprehensive understanding of 8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[45]decan-2-one, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
8-(3-methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-5-9-18(14-16)21(26)24-12-10-22(11-13-24)15-19(20(25)23-22)17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCDGTHAELWYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)CC(C(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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